14-Pentadecynoic acid
Overview
Description
14-Pentadecynoic acid is a long-chain fatty acid with the molecular formula C15H26O2 This compound is characterized by the presence of a triple bond (alkyne) at the terminal carbon of its aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Pentadecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. Another method includes the oxidative cleavage of longer-chain fatty acids followed by alkyne formation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. This includes the use of catalysts and controlled reaction environments to ensure high yield and purity. The process often requires stringent conditions to maintain the integrity of the alkyne functional group.
Chemical Reactions Analysis
Types of Reactions: 14-Pentadecynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium amide (NaNH2) are used to deprotonate the alkyne, making it more reactive towards electrophiles.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes depending on the electrophile used.
Scientific Research Applications
14-Pentadecynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants, lubricants, and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 14-Pentadecynoic acid involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including lipid metabolism and signal transduction.
Comparison with Similar Compounds
14-Pentadecenoic acid: A similar compound with a double bond (alkene) instead of a triple bond.
Pentadecanoic acid: A saturated fatty acid with no double or triple bonds.
Comparison: 14-Pentadecynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies where the alkyne functionality is required.
Properties
IUPAC Name |
pentadec-14-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWIFIPUVVRXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415585 | |
Record name | 14-Pentadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212913-84-3 | |
Record name | 14-Pentadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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